JWH 018 6-methoxyindole analog

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

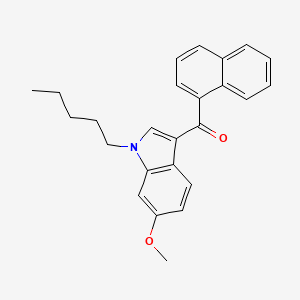

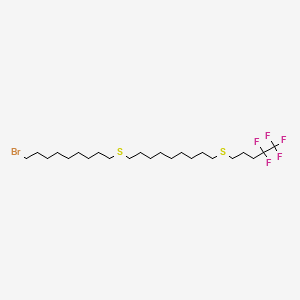

JWH 018 6-methoxyindole analog is a compound that is structurally similar to JWH 018 6-hydroxyindole metabolite . This compound is a urinary metabolite of the cannabinoid receptor agonist JWH 018 . The biological functions of this compound are currently unknown .

Molecular Structure Analysis

The molecular formula of this compound is C25H25NO2 . It has a formula weight of 371.5 . The formal name of the compound is (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)-methanone .It is soluble in DMF, DMSO, and ethanol at 20 mg/ml . The compound is stable for at least 5 years when stored at -20°C .

Scientific Research Applications

Mass Spectrometric Differentiation of Metabolites : Kusano et al. (2016) developed a method for differentiating the positional isomers of hydroxyindole metabolites of JWH-018 using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS). This technique allowed for the regioisomeric differentiation of hydroxyindole metabolite isomers of JWH-018, which is crucial for identifying the position of the hydroxyl group on the indole ring in various synthetic cannabinoids (Kusano et al., 2016).

Identification in Herbal Products : Nakajima et al. (2012) identified two new compounds in herbal products, including a side-chain hydroxyl analogue of JWH-018. Their study underscores the importance of accurately identifying and quantifying such compounds in commercial products (Nakajima et al., 2012).

Urinary Metabolites Measurement : Moran et al. (2011) validated a method for measuring urinary concentrations of JWH-018 and its metabolites, providing evidence of clinical utility in detecting the use of synthetic cannabinoids (Moran et al., 2011).

Metabolite Analysis in Urine : Chimalakonda et al. (2011) identified primary metabolites of JWH-018 in human urine, emphasizing the importance of sensitive and precise analytical methods for trace analysis in forensic contexts (Chimalakonda et al., 2011).

Mass Spectral Studies : Thaxton et al. (2015) conducted electron ionization mass spectrometric (EI-MS) studies on JWH-018 and its deuterium-labeled analogues. Their research provides insights into the differentiation of this synthetic cannabinoid from other similar compounds (Thaxton et al., 2015).

In Vitro Metabolite Characterization : Gambaro et al. (2014) investigated the in vitro incubation of JWH-018 with human liver microsomes to identify principal metabolites, aiding in the detection of synthetic cannabinoid abusers (Gambaro et al., 2014).

Common Metabolite Identification : Lovett et al. (2013) identified a predominant metabolite found in urine specimens testing positive for naphthoylindole-based synthetic cannabinoids, which could serve as a biomarker for their analysis (Lovett et al., 2013).

Legal Case Monitoring : Jang et al. (2013) monitored urinary metabolites of JWH-018 and JWH-073 in legal cases, highlighting the variability in concentration ratios of these metabolites and the challenges in determining specific synthetic cannabinoid ingestion (Jang et al., 2013).

Chemical Synthesis for Drug Testing : Beuck et al. (2011) synthesized potential in vivo metabolites of JWH-018 for LC-MS/MS-based drug testing, aiding in the detection and analysis of this synthetic cannabinoid (Beuck et al., 2011).

Pharmacokinetic Properties : Toennes et al. (2017) studied the pharmacokinetic properties of JWH-018 in serum after inhalation, providing insights into its absorption, distribution, metabolism, and excretion in the body (Toennes et al., 2017).

Mechanism of Action

Target of Action

The primary target of the JWH 018 6-methoxyindole analog is the cannabinoid receptor . This compound is structurally similar to JWH 018 6-hydroxyindole metabolite, a urinary metabolite of the cannabinoid receptor agonist JWH 018 . The cannabinoid receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

The exact mode of action of the this compound is currently unknown . It is known that jwh 018, a compound structurally similar to the 6-methoxyindole analog, acts as a full agonist at both the cb1 and cb2 cannabinoid receptors . It is therefore plausible that the 6-methoxyindole analog may interact with its targets in a similar manner, leading to changes in the physiological processes regulated by the endocannabinoid system.

Biochemical Pathways

JWH 018 is known to mimic the body’s naturally-produced endocannabinoid hormones such as 2-AG and anandamide (AEA), which can exacerbate or inhibit nerve signaling .

Pharmacokinetics

The pharmacokinetic properties of the this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown

Result of Action

The molecular and cellular effects of the this compound’s action are currently unknown . Given its structural similarity to jwh 018, it is plausible that it may produce effects in animals similar to those of tetrahydrocannabinol (thc), a cannabinoid naturally present in cannabis .

Biochemical Analysis

Biochemical Properties

JWH 018 6-methoxyindole analog plays a role in biochemical reactions primarily through its interaction with cannabinoid receptors. It is structurally similar to other synthetic cannabinoids that act as agonists at cannabinoid receptors, particularly CB1 and CB2 .

Cellular Effects

The cellular effects of this compound are inferred from its structural similarity to other synthetic cannabinoids. It is likely to influence cell signaling pathways, gene expression, and cellular metabolism through its action on cannabinoid receptors . These effects can vary depending on the cell type and the presence of specific receptors, but detailed studies on this compound’s cellular effects are limited .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to cannabinoid receptors, mimicking the action of naturally occurring endocannabinoids . This binding can lead to the activation or inhibition of various signaling pathways, enzyme activities, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Synthetic cannabinoids like JWH 018 are known to have varying stability, which can influence their long-term effects on cellular function . Specific studies on the temporal effects of this compound are lacking .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Higher doses of synthetic cannabinoids are often associated with increased toxicity and adverse effects .

Metabolic Pathways

This compound is metabolized through pathways similar to those of other synthetic cannabinoids. It undergoes phase I metabolism involving cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and toxicity .

Transport and Distribution

It is likely to be transported and distributed similarly to other synthetic cannabinoids, which often involve interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not specifically described in the literature. It is expected to localize to cellular compartments where cannabinoid receptors are present, such as the plasma membrane and possibly intracellular organelles .

Properties

IUPAC Name |

(6-methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-14-13-19(28-2)16-24(21)26)25(27)22-12-8-10-18-9-5-6-11-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWPINYSBSBWIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016891 |

Source

|

| Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-49-2 |

Source

|

| Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)

![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)